2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
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Overview
Description
2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant activities. For example, novel carboxamides based upon the pyrazolobenzothiazine ring system have demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants (Matloob Ahmad et al., 2012).
Antimicrobial and Antitumor Activities
Derivatives similar in structure have shown promising antimicrobial and antitumor activities. Microwave-assisted synthesis of pyrazolopyridines revealed compounds with high activity against liver and breast cell lines, as well as antibacterial and antifungal properties (M. El‐Borai et al., 2013). Another study synthesized novel pyrazolopyrimidines derivatives, which were evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating structure-activity relationships conducive to further development (A. Rahmouni et al., 2016).
Antiviral Activity Against Influenza
Benzamide-based compounds were found to have significant antiviral activities against bird flu influenza (H5N1), showcasing the potential of such derivatives in antiviral research and therapy (A. Hebishy et al., 2020).
Inhibition of Human Rhinovirus
Research on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated their potential as antirhinovirus agents, highlighting the importance of structural design in developing effective antiviral drugs (C. Hamdouchi et al., 1999).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways. The downstream effects of these interactions could potentially include a variety of cellular responses, depending on the specific targets and pathways involved.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-13-14-29(28-15)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-23(30)18-5-4-6-19(31-2)22(18)32-3/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMBVBLWUTJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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